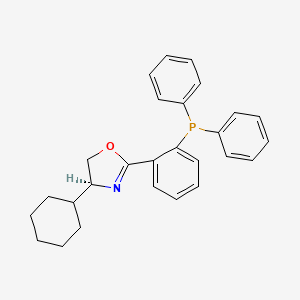
(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, where it facilitates enantioselective reactions. The presence of both phosphine and oxazoline groups in its structure allows it to coordinate effectively with transition metals, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.
Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a halide precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole undergoes several types of chemical reactions:
Coordination with Transition Metals: This is the primary reaction, where the compound forms complexes with metals like palladium, platinum, and rhodium.
Oxidation and Reduction: The phosphine group can undergo oxidation to form phosphine oxides.
Substitution Reactions: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in inert atmospheres using solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products
Metal Complexes: These are the primary products when the compound coordinates with transition metals.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Oxazolines: Result from nucleophilic substitution reactions.
Scientific Research Applications
(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole has several scientific research applications:
Asymmetric Catalysis: Used as a ligand in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the preparation of chiral materials for advanced technological applications.
Mechanism of Action
The mechanism by which (S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exerts its effects involves:
Coordination with Metal Centers: The phosphine and oxazoline groups coordinate with metal centers, forming stable complexes.
Activation of Substrates: These metal complexes activate substrates for enantioselective reactions.
Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the reaction products.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-diphenylphosphinophenyl)ether
- Bis[2-(diphenylphosphino)phenyl] ether oxide
Uniqueness
(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphanyl group, which provides both steric and electronic properties essential for high enantioselectivity in catalytic reactions. This dual functionality is not commonly found in similar compounds, making it a valuable ligand in asymmetric synthesis.
Properties
IUPAC Name |
[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMYEHCIHFXGHU-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8135991.png)
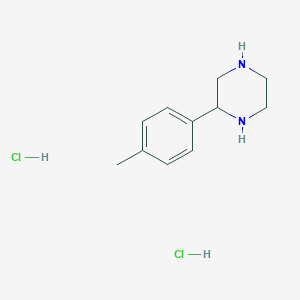
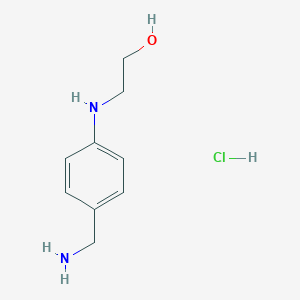
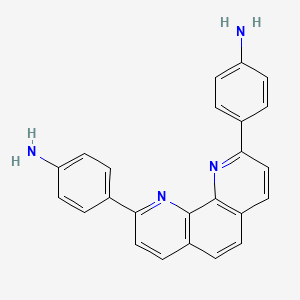
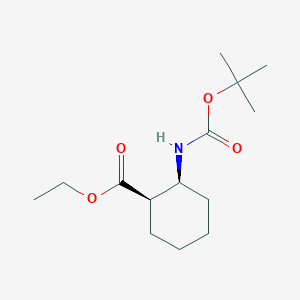
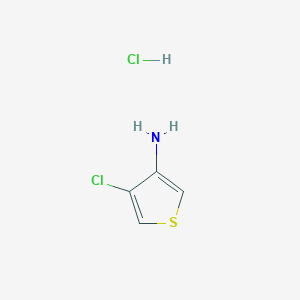
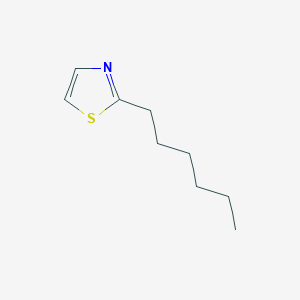
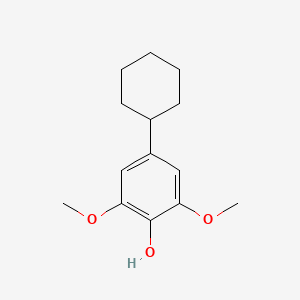
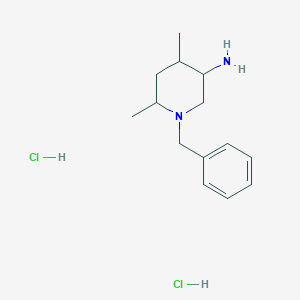
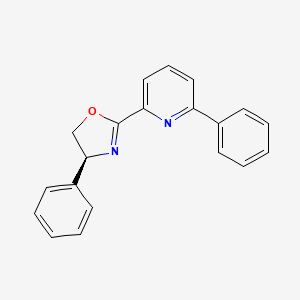
![(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8136074.png)

![(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B8136094.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B8136099.png)
